8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an intricate organic compound known for its significance in the fields of medicinal chemistry and pharmacology. This compound is noted for its potential therapeutic applications, playing a crucial role in advancing the understanding of drug design and function.
Vorbereitungsmethoden
Preparation of this compound involves sophisticated synthetic routes, typically requiring multiple steps:
Synthetic Routes
The synthesis may include cyclization and condensation reactions to form the imidazo[2,1-f]purine core. Reaction conditions often involve controlled temperature and pH to optimize yield and purity.
Industrial Production
Industrial production methods would scale these laboratory techniques, focusing on cost-efficiency and high-throughput processes. Catalysts and automated systems might be employed to streamline production.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, such as:
Oxidation
Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing groups.
Reduction
Reducing agents like lithium aluminium hydride can reduce specific functional groups.
Substitution
Both nucleophilic and electrophilic substitution reactions are possible, often using catalysts to enhance reaction rates. The major products of these reactions depend on the specific functional groups targeted and the conditions used.
Wissenschaftliche Forschungsanwendungen
8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is applied in various research areas:
Chemistry
Its unique structure makes it a subject of study for chemical reactivity and interaction with other molecules.
Biology
Investigated for its potential effects on biological systems, including enzyme interaction and receptor binding.
Medicine
Explored for its therapeutic potential, including its efficacy and safety profiles in treating specific diseases.
Industry
Used as an intermediate in the synthesis of other complex molecules, contributing to advancements in material science.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies often employ molecular docking and biochemical assays to understand these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits unique structural features and reactivity. Similar compounds include:
Imidazo[2,1-f]purine derivatives
Known for their diverse pharmacological activities.
Phenyl-substituted purines
Studied for their potential therapeutic applications. The compound's uniqueness lies in its specific structural motifs, contributing to distinct chemical and biological properties.
Hopefully, that covers everything! Intriguing, isn't it?
Eigenschaften
IUPAC Name |
6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-16-10-11-17(2)19(14-16)30-20(18-8-6-5-7-9-18)15-29-21-22(26-24(29)30)27(3)25(32)28(23(21)31)12-13-33-4/h5-11,14-15H,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCCYIUOGGMIAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.